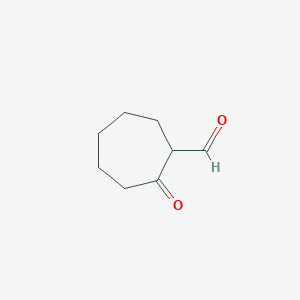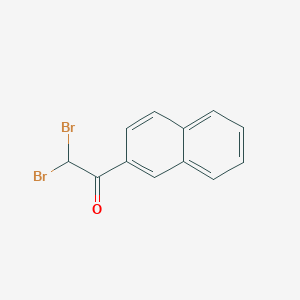
Syn-dodecachloropentacyclooctadecadiene
描述
Syn-dodecachloropentacyclooctadecadiene, also known as this compound, is a useful research compound. Its molecular formula is C18H12Cl12 and its molecular weight is 653.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Syn-Dechlorane Plus, also known as Syn-dodecachloropentacyclooctadecadiene or Syn-DP, is a highly chlorinated flame retardant . It is primarily targeted at reducing the flammability of various materials, including electrical wire and cable coatings, plastic roofing materials, wallpapers, and connectors in TV and computer monitors .
Mode of Action
The mode of action of Syn-DP is primarily physical rather than biochemical. As a flame retardant, it functions by forming a char layer on the surface of the material it is applied to. This char layer acts as a thermal insulator, preventing the underlying material from reaching the temperatures necessary for combustion .
Biochemical Pathways
It has been found in various biotic and abiotic environmental matrices , suggesting that it may interact with biological systems
Pharmacokinetics
Syn-DP is characterized by its persistence in the environment, subject to long-range atmospheric transport, bio-magnification, and bioaccumulation in biota through the food chain . It is poorly soluble in water, extremely lipophilic, and photostable . Its half-life in water is more than 24 years, and in sediments, it is approximately 17 years .
Result of Action
The primary result of Syn-DP’s action is the reduction of flammability in the materials to which it is applied. Due to its persistence and bioaccumulative properties, it can lead to significant adverse human health and environmental effects
Action Environment
The action of Syn-DP is influenced by various environmental factors. Its effectiveness as a flame retardant can be affected by the specific conditions of a fire, including temperature, oxygen availability, and the presence of other materials . Additionally, its environmental persistence and potential for long-range transport mean that it can be found in a wide range of environments, from industrial settings to remote regions .
生化分析
Biochemical Properties
It is known that it is a highly chlorinated compound, which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
It is known that it can have significant effects on cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is produced by the Diels-Alder reaction of two equivalents of hexachlorocyclopentadiene with one equivalent of cyclooctadiene
Temporal Effects in Laboratory Settings
It is known that it is a persistent compound, suggesting that it may have long-term effects on cellular function in both in vitro and in vivo studies .
属性
IUPAC Name |
(1R,2R,5S,6S,9R,10R,13S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl12/c19-9-10(20)15(25)7-3-4-8-6(2-1-5(7)13(9,23)17(15,27)28)14(24)11(21)12(22)16(8,26)18(14,29)30/h5-8H,1-4H2/t5-,6+,7+,8-,13-,14+,15+,16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQQAJOWXNCOPY-MXYLTYEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](CC[C@H]3[C@@H]1[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl)[C@]5(C(=C([C@@]2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016863 | |
| Record name | syn-Dechlorane Plus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135821-03-3 | |
| Record name | Dodecachloropentacyclooctadecadiene, syn- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | syn-Dechlorane Plus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DODECACHLOROPENTACYCLOOCTADECADIENE, SYN- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VQI6058B5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does the fractional abundance of syn-Dechlorane Plus in the environment compare to the technical mixture?
A2: The fractional abundance of syn-DP (fsyn) can deviate from the technical mixture due to processes like stereoselective degradation and bioaccumulation. Studies have shown a depletion of syn-DP in sediments compared to the technical product [, , ], while syn-DP was enriched in air samples near a production facility []. These findings highlight the dynamic behavior of syn-DP in the environment.
Q2: What is known about the degradation of syn-Dechlorane Plus in the environment?
A3: Research suggests that syn-DP can undergo both photolytic and thermal degradation. In a laboratory setting, UV exposure led to a slight difference in isomeric half-life between syn-DP and anti-DP []. Additionally, lower fanti values in combusted residue from e-waste recycling suggest that thermal degradation during burning may influence isomer composition in environmental matrices [].
Q3: Does syn-Dechlorane Plus bioaccumulate in organisms?
A4: Yes, studies have demonstrated the bioaccumulation of syn-DP in various organisms. For example, syn-DP was detected in all tissue types of Chinese sturgeon, with the highest concentrations found in heart, adipose tissue, and eggs []. Research on benthic organisms, fish, and gulls from Liaodong Bay, China, further revealed that syn-DP can biomagnify in marine food webs, albeit to a lesser extent than other Dechlorane compounds [].
Q4: Are there differences in bioaccumulation between syn-Dechlorane Plus and anti-Dechlorane Plus?
A5: Yes, research suggests that syn-DP might be more readily bioaccumulated than anti-DP in certain species. Studies have shown a preferential accumulation of syn-DP in fish [, ], while a depletion of anti-DP was observed in organisms from a contaminated freshwater food web []. This species-specific stereoselective enrichment might be related to differences in metabolism, excretion, and uptake between the two isomers [].
Q5: How does the trophic transfer of syn-Dechlorane Plus compare to other persistent organic pollutants?
A6: Studies have shown that syn-DP can be transferred through food webs. In a freshwater food web from a contaminated site in South China, syn-DP was found to biomagnify with a trophic magnification factor (TMF) of 11.3 []. This biomagnification potential was comparable to or lower than highly recalcitrant PCB congeners but greater than PBDE congeners in the same food web [].
Q6: How is syn-Dechlorane Plus typically measured in environmental and biological samples?
A8: Gas chromatography coupled with mass spectrometry (GC-MS) is the most commonly used technique for analyzing syn-DP and other Dechlorane compounds in various matrices [, , , , , , , , , , , , ]. Sample preparation methods vary depending on the matrix but often involve extraction, cleanup, and concentration steps.
Q7: What are some challenges associated with analyzing syn-Dechlorane Plus?
A9: One challenge is the potential for degradation of syn-DP during analysis, especially during the gas chromatographic separation []. This can lead to an overestimation of degradation products and an underestimation of syn-DP itself. Careful optimization of analytical methods, including the use of clean injection liners and appropriate temperature programs, is crucial to minimize degradation and ensure accurate quantification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate](/img/structure/B173629.png)
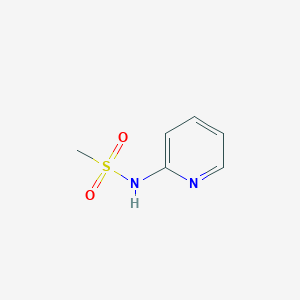
![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)
![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)
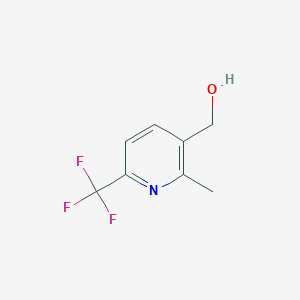

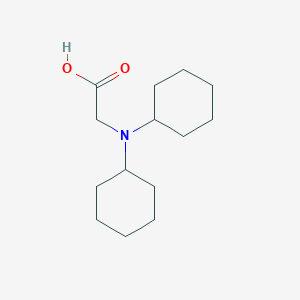

![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)


